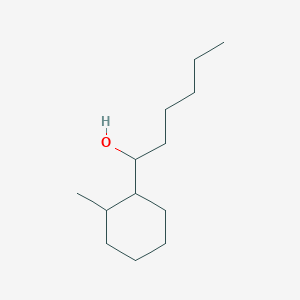
1-(2-Methylcyclohexyl)hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylcyclohexyl)hexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a methyl group and a hexanol chain. This compound is part of the alcohol family, which is known for its hydroxyl (-OH) functional group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylcyclohexyl)hexan-1-ol typically involves the catalytic hydrogenation of a precursor compound. One common method includes the hydrogenation of a trimethylcyclohexyl derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium, which facilitates the hydrogenation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylcyclohexyl)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
1-(2-Methylcyclohexyl)hexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(2-Methylcyclohexyl)hexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-Hexanol: A primary alcohol with a similar hexanol chain but without the cyclohexane ring.
2-Methylcyclohexanol: A cyclohexane derivative with a hydroxyl group and a methyl group, but lacking the hexanol chain.
Uniqueness: 1-(2-Methylcyclohexyl)hexan-1-ol is unique due to its combined cyclohexane ring and hexanol chain, which confer distinct chemical properties and reactivity. This structural combination allows for a wide range of chemical reactions and applications that are not possible with simpler alcohols .
Propriétés
Numéro CAS |
53398-69-9 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
1-(2-methylcyclohexyl)hexan-1-ol |
InChI |
InChI=1S/C13H26O/c1-3-4-5-10-13(14)12-9-7-6-8-11(12)2/h11-14H,3-10H2,1-2H3 |
Clé InChI |
IJAFZXSMEHVEDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1CCCCC1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


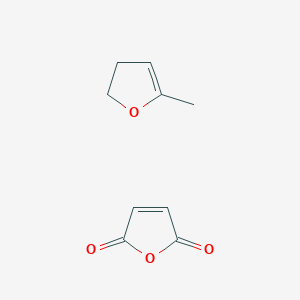
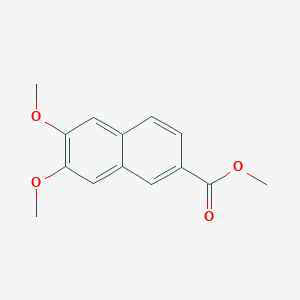
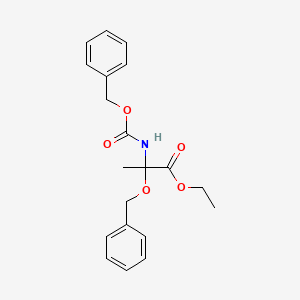

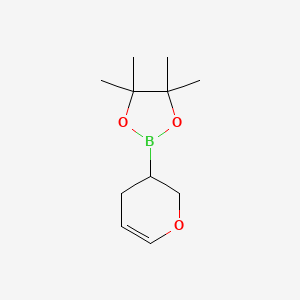
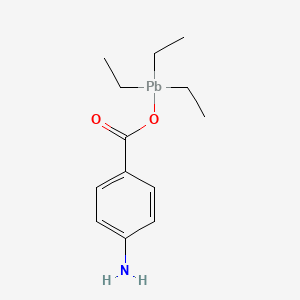
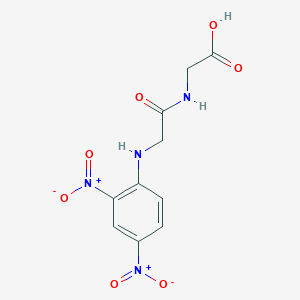
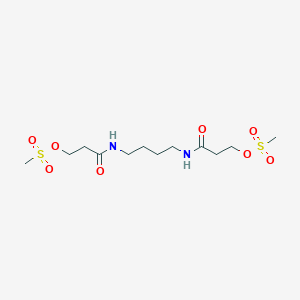
![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)
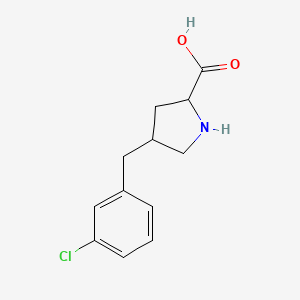
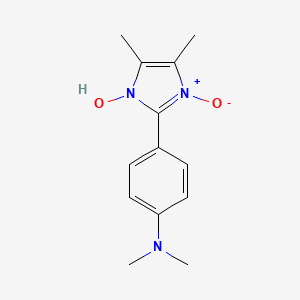

![(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate](/img/structure/B13998799.png)
